molecular formula C18H17Cl2NO B5083418 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide

Cat. No. B5083418
M. Wt: 334.2 g/mol
InChI Key: UUSYHVMVJMUGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide, also known as CPP-109, is a chemical compound that has shown promising results in scientific research for its potential use in treating addiction and other neurological disorders.

Mechanism of Action

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE). BChE is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide increases the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been shown to increase the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction. It has also been shown to have potential neuroprotective effects, as it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its specificity for BChE. This allows for more targeted research on the effects of inhibiting this enzyme. However, one limitation is that 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to treat addiction. Additionally, further research is needed to determine the long-term effects of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide use and to optimize its dosing and administration.

Synthesis Methods

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide is synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 2-ethylphenylamine and phenylmagnesium bromide. The resulting mixture is then purified through column chromatography to yield 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide as a white crystalline solid.

Scientific Research Applications

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to an increase in their levels in the brain. This increase in levels can lead to a decrease in cravings and withdrawal symptoms associated with addiction.

properties

IUPAC Name

2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSYHVMVJMUGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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